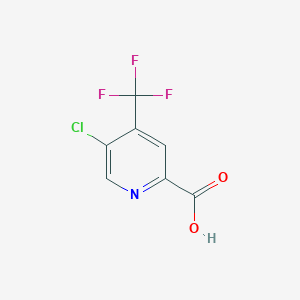

5-Chloro-4-(trifluoromethyl)picolinic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO2/c8-4-2-12-5(6(13)14)1-3(4)7(9,10)11/h1-2H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUECDOBROYTMSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(=O)O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90458359 | |

| Record name | 5-Chloro-4-(trifluoromethyl)picolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796090-31-8 | |

| Record name | 5-Chloro-4-(trifluoromethyl)picolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Strategies for 5 Chloro 4 Trifluoromethyl Picolinic Acid

Synthetic Methodologies of 5-Chloro-4-(trifluoromethyl)picolinic Acid

The synthesis of this complex picolinic acid derivative is not a trivial process and necessitates a strategic approach to introduce the chloro, trifluoromethyl, and carboxylic acid functionalities onto the pyridine (B92270) ring at the desired positions.

Precursor Identification and Starting Material Selection

The synthesis of 2-chloro-4-(trifluoromethyl)pyridine, a structurally related compound, provides insights into potential starting materials. One patented method begins with vinyl n-butyl ether. This is converted to 4-butoxy-1,1,1-trifluoro-3-en-2-one, which then reacts with trimethylphosphonoacetate to yield an intermediate, 5-butoxy-5-methoxy-3-(trifluoromethyl)pent-2-enoic acid methyl ester. This intermediate undergoes ring condensation to form 2-hydroxy-4-trifluoromethyl pyridine, which is subsequently chlorinated to give 2-chloro-4-(trifluoromethyl)pyridine google.com. While not a direct precursor to the 5-chloro isomer, this pathway highlights the use of acyclic, trifluoromethyl-containing building blocks to construct the pyridine ring.

For the direct synthesis of trifluoromethylpyridines, common starting materials include picolines (methylpyridines). The introduction of a trifluoromethyl group can be achieved through a chlorination/fluorination sequence of the methyl group nih.gov.

Key Reaction Steps and Conditions

The synthesis of this compound can be dissected into several key transformations: the introduction of the halogen and trifluoromethyl groups onto the pyridine scaffold and the formation of the carboxylic acid moiety.

The introduction of a trifluoromethyl group onto a pyridine ring is a critical step. A common industrial method involves the vapor-phase chlorination of a picoline to form a trichloromethylpyridine, followed by a fluorine exchange reaction nih.gov. This process can be performed in a stepwise or simultaneous manner. For instance, 3-picoline can be subjected to simultaneous vapor-phase chlorination and fluorination at high temperatures (>300°C) over a transition metal-based catalyst to produce chloro-trifluoromethylpyridines nih.gov.

Another approach involves the direct chlorination of a pre-existing trifluoromethylpyridine. The chlorination of 3-trifluoromethylpyridine can be carried out in the vapor phase at temperatures between 300°C and 450°C to selectively produce 2-chloro-5-trifluoromethylpyridine acs.org. The reaction conditions, such as the molar ratio of chlorine to the pyridine substrate and the temperature, can be adjusted to control the degree of chlorination nih.gov.

A synthesis method for 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine involves the photocatalytic chlorination of trimethylpyridine to obtain 3-trichloromethylpyridine, which is then subjected to gas-phase thermocatalytic chlorination google.com.

The table below summarizes various halogenation and trifluoromethylation techniques.

| Technique | Starting Material | Reagents and Conditions | Product |

| Vapor-Phase Chlorination/Fluorination | 3-Picoline | Cl2, HF, high temperature (>300°C), transition metal catalyst | Chloro-trifluoromethylpyridines |

| Vapor-Phase Chlorination | 3-Trifluoromethylpyridine | Cl2, 300-450°C | 2-Chloro-5-trifluoromethylpyridine |

| Photocatalytic and Thermocatalytic Chlorination | Trimethylpyridine | Cl2, UV light; then gas-phase thermal chlorination | 2-Chloro-5-trichloromethylpyridine |

The carboxylic acid group in this compound is typically introduced by the hydrolysis of a nitrile precursor, specifically 5-Chloro-4-(trifluoromethyl)picolinonitrile. The hydrolysis of nitriles to carboxylic acids is a well-established transformation that can be achieved under either acidic or basic conditions commonorganicchemistry.comchemguide.co.uk.

Acidic Hydrolysis: The nitrile is heated under reflux with a strong acid, such as hydrochloric acid or sulfuric acid. This process directly yields the carboxylic acid and the corresponding ammonium salt commonorganicchemistry.comchemguide.co.uk.

Basic Hydrolysis: The nitrile is heated with a hydroxide base, such as sodium hydroxide or potassium hydroxide, typically in an aqueous alcohol solution. This initially produces the carboxylate salt and ammonia. Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid commonorganicchemistry.comchemguide.co.uk.

The choice between acidic and basic hydrolysis often depends on the stability of the other functional groups on the molecule to the reaction conditions.

The table below outlines the general conditions for nitrile hydrolysis.

| Hydrolysis Condition | Reagents | Typical Conditions | Product |

| Acidic | Strong acid (e.g., HCl, H2SO4), Water | Heating under reflux | Carboxylic acid, Ammonium salt |

| Basic | Strong base (e.g., NaOH, KOH), Water/Alcohol | Heating under reflux, followed by acidification | Carboxylate salt (initially), then Carboxylic acid |

As an alternative to modifying a pre-existing pyridine ring, the synthesis can involve the construction of the substituted pyridine ring from acyclic precursors. A patented method for a related compound, 2-chloro-4-(trifluoromethyl)pyridine, utilizes this strategy. The process starts with the synthesis of an unsaturated ketoester, 5-butoxy-5-methoxy-3-(trifluoromethyl)pent-2-enoic acid methyl ester, from vinyl n-butyl ether and trifluoroacetic anhydride. This intermediate is then cyclized with an ammonium source, such as ammonium acetate (B1210297) in formamide, at elevated temperatures (e.g., 160°C) to form the pyridine ring, in this case, 2-hydroxy-4-trifluoromethylpyridine google.com. This highlights a versatile approach where the substitution pattern is largely determined by the structure of the acyclic precursors.

Optimization of Reaction Yields and Purity

Optimizing the yield and purity of this compound involves careful control of each synthetic step.

In the halogenation and trifluoromethylation steps, controlling the reaction temperature and the stoichiometry of the reagents is crucial to minimize the formation of polychlorinated byproducts nih.gov. The choice of catalyst can also significantly influence the selectivity of the reaction.

For the hydrolysis of the nitrile intermediate, the reaction time and temperature must be carefully monitored to ensure complete conversion without degradation of the product. The choice of acidic or basic conditions can also impact the final yield and purity, depending on the stability of the trifluoromethyl and chloro substituents to the hydrolysis conditions.

Purification of the final picolinic acid product often involves crystallization from a suitable solvent. The solubility of picolinic acids can be highly dependent on the solvent and temperature, and these parameters can be manipulated to achieve high purity mdpi.com. For instance, picolinic acid itself is highly soluble in water, and its recovery from aqueous solutions can be challenging. Techniques such as extraction with an organic solvent followed by evaporation or crystallization can be employed google.com. The purity of the final product can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and its structure confirmed by spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) mdpi.com.

Catalysis in this compound Synthesis

The synthesis of halogenated and trifluoromethylated picolinic acids often involves catalytic processes to enhance reaction rates and yields. While specific catalytic systems for the direct synthesis of this compound are not extensively detailed in the provided search results, general principles of catalysis in the formation of similar structures can be inferred. For instance, the synthesis of related compounds like 2,5-CTF (2-chloro-5-(trifluoromethyl)pyridine), a key intermediate for various agrochemicals, can be achieved through simultaneous vapor-phase chlorination/fluorination at high temperatures using transition metal-based catalysts such as iron fluoride. nih.gov This highlights the role of catalysis in facilitating challenging halogenation and trifluoromethylation reactions on the pyridine ring.

In the broader context of synthesizing substituted picolinic acids, catalysts are crucial. For example, the ammoxidation of 3-picoline to produce nicotinic acid, a related picolinic acid, utilizes catalyst systems based on vanadium, molybdenum, or antimony oxides supported on silica (B1680970) or alumina at high temperatures. beilstein-journals.org Furthermore, palladium-catalyzed cross-coupling reactions are mentioned as a method for introducing various substituents in the synthesis of related picolinamide (B142947) structures. smolecule.com These examples underscore the importance of catalysis in achieving efficient and selective transformations on the pyridine ring, which are principles applicable to the synthesis of complex molecules like this compound.

Derivatization and Analog Synthesis

The chemical scaffold of this compound allows for a variety of derivatization reactions, enabling the synthesis of a wide range of analogs with potentially diverse chemical and biological properties. These modifications primarily target the carboxylic acid group and the pyridine ring.

The carboxylic acid functionality of this compound is readily converted to its corresponding esters through standard esterification procedures. This typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The resulting esters, such as ethyl 5-chloro-4-(trifluoromethyl)picolinate, are valuable intermediates for further synthetic transformations or for biological evaluation.

Table 1: Examples of Ester Derivatives

| Compound Name | CAS Number | Molecular Formula |

| Ethyl 5-chloro-4-(trifluoromethyl)picolinate | Not Available | C9H7ClF3NO2 |

Data sourced from general chemical knowledge.

Amidation of the carboxylic acid group represents another key derivatization strategy. This can be accomplished through the reaction of this compound with an amine. smolecule.com The direct amidation of picolinic acid derivatives is a common method for forming the picolinamide structure. smolecule.com Various coupling reagents can be employed to facilitate this transformation, including carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with activating agents. smolecule.com The use of HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) has also been noted as an effective coupling reagent for these types of reactions. smolecule.com These methods generally proceed under mild conditions and are tolerant of a wide range of functional groups. smolecule.com

Table 2: Example of an Amide Derivative

| Compound Name | CAS Number | Molecular Formula |

| 3-chloro-5-(trifluoromethyl)picolinamide | 338758-69-3 | C7H4ClF3N2O |

Data sourced from available chemical literature. smolecule.com

Pyrazole (B372694) derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities. nih.gov The synthesis of molecules incorporating both a substituted picolinic acid and a pyrazole moiety can lead to novel compounds with interesting properties. The synthesis of pyrazole derivatives often involves cyclocondensation reactions between a 1,3-dicarbonyl compound and a hydrazine derivative. nih.gov For instance, the synthesis of 1,3,5-substituted pyrazoles can be achieved through the condensation of phenylhydrazine with ethyl acetoacetate, a reaction that can be catalyzed by nano-ZnO. nih.gov Another approach is the 1,3-dipolar cycloaddition of a nitrile imine with an alkene. nih.gov While the direct attachment of a pyrazolyl moiety to the this compound core is not explicitly detailed, the versatile chemistry of both pyrazoles and picolinic acids allows for various synthetic strategies to link these two fragments.

The trifluoromethyl group is a key feature of this compound, known for its ability to enhance properties like metabolic stability and binding affinity in drug candidates. mdpi.com The introduction of a trifluoromethyl group into a pyridine ring can be achieved through several methods, including chlorine/fluorine exchange from a trichloromethylpyridine precursor or by constructing the pyridine ring from a trifluoromethyl-containing building block. nih.gov While modifications of the trifluoromethyl group itself are challenging, other functional groups on the pyridine ring could be altered. For example, nucleophilic aromatic substitution reactions could potentially replace the chloro substituent with other functional groups, leading to a diverse array of analogs.

The synthesis of related halogenated and trifluoromethylated picolinic acids provides insight into the broader chemical space surrounding the target molecule.

3-fluoro-5-(trifluoromethyl)picolinic acid: The synthesis of fluorinated picolinic acids can be complex. One patented method for a related compound, 6-chloro-3-fluoro-2-picolinic acid, starts from 6-chloro-3-fluoro-2-methylpyridine and involves an oxidation reaction. google.com

4-bromo-5-(trifluoromethyl)picolinic acid: The synthesis of brominated analogs could potentially follow similar strategies to chlorinated compounds, possibly starting from a brominated picoline precursor.

6-chloro-5-(trifluoromethyl)picolinic acid: This isomer, with the chlorine atom at the 6-position, has a documented CAS number of 855915-21-8 and a molecular formula of C7H3ClF3NO2. sinfoochem.com Its synthesis would likely involve starting materials with the appropriate substitution pattern.

Table 3: Related Halogenated and Trifluoromethylated Picolinic Acids

| Compound Name | CAS Number | Molecular Formula |

| 3-fluoro-5-(trifluoromethyl)picolinic acid | Not Available | C7H3F4NO2 |

| 4-bromo-5-(trifluoromethyl)picolinic acid | Not Available | C7H3BrF3NO2 |

| 6-chloro-5-(trifluoromethyl)picolinic acid | 855915-21-8 | C7H3ClF3NO2 sinfoochem.com |

Data compiled from available chemical information.

Advanced Spectroscopic and Structural Elucidation of 5 Chloro 4 Trifluoromethyl Picolinic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H NMR spectral data, including chemical shifts and coupling constants for the aromatic protons of 5-Chloro-4-(trifluoromethyl)picolinic acid, have not been reported in the available public literature. Such data would be crucial for confirming the substitution pattern on the picolinic acid ring.

Experimental ¹³C NMR data, which would reveal the chemical shifts of each carbon atom in the molecule and the coupling constants between carbon and fluorine atoms (J-coupling), are not available in the surveyed literature for this compound. This information would provide significant insight into the electronic environment of the carbon skeleton.

Specific ¹⁹F NMR spectral data for the trifluoromethyl group of this compound is not present in the accessible scientific reports. This analysis would be key to characterizing the fluorine-containing moiety of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation patterns of a molecule. For this compound, the monoisotopic mass is 224.98044 Da. uni.lu While experimental fragmentation data is not available, predicted mass-to-charge ratios (m/z) for various adducts have been calculated and are presented in the table below. uni.lu

| Adduct Type | Predicted m/z |

| [M+H]⁺ | 225.98772 |

| [M+Na]⁺ | 247.96966 |

| [M-H]⁻ | 223.97316 |

| [M+NH₄]⁺ | 243.01426 |

| [M+K]⁺ | 263.94360 |

| [M]⁺ | 224.97989 |

| [M]⁻ | 224.98099 |

This data is based on computational predictions and has not been experimentally verified in the cited literature. uni.lu

X-ray Crystallography for Solid-State Structure Determination

A search of the available scientific and crystallographic databases did not yield any published single-crystal X-ray diffraction data for this compound. Therefore, information regarding its crystal system, space group, and specific unit cell dimensions remains undetermined.

Bond Lengths, Bond Angles, and Torsional Angles

Precise X-ray crystallographic data for this compound is not extensively documented in publicly available literature. However, the crystal structure of its close analogue, 5-(trifluoromethyl)picolinic acid monohydrate, has been elucidated, offering a reliable model for its geometric parameters. nih.gov

In the structure of 5-(trifluoromethyl)picolinic acid, the pyridine (B92270) ring exhibits typical aromatic bond lengths. The C-N bonds, with lengths of 1.3397(12) Å and 1.3387(12) Å, are shorter than the aromatic C-C bonds, which average 1.387(3) Å. nih.gov The bond connecting the carboxylic acid group to the pyridine ring (C1—C2) is 1.5081(13) Å, and the bond to the trifluoromethyl group (C5—C7) is similar at 1.5019(13) Å. nih.gov The C-F bonds within the trifluoromethyl group have an average length of 1.335(4) Å. nih.gov

A significant structural feature is the planarity of the molecule. The carboxylic acid group is nearly co-planar with the pyridine ring, with a small dihedral angle of just 1.8(2)° between their least-squares planes. nih.gov This planarity facilitates electronic conjugation across the molecule.

Table 1: Selected Bond Lengths and Torsional Angle for 5-(Trifluoromethyl)picolinic Acid Monohydrate nih.gov

| Parameter | Bond/Atoms | Value |

| Bond Length | N—C2 | 1.3397(12) Å |

| Bond Length | N—C6 | 1.3387(12) Å |

| Bond Length | C—C (avg. aromatic) | 1.387(3) Å |

| Bond Length | C1—C2 (carboxyl) | 1.5081(13) Å |

| Bond Length | C5—C7 (CF3) | 1.5019(13) Å |

| Bond Length | C—F (avg.) | 1.335(4) Å |

| Torsional Angle | Carboxylic Acid Plane vs. Pyridine Ring Plane | 1.8(2)° |

Intermolecular Interactions and Packing Arrangements (e.g., hydrogen bonding networks, van der Waals forces)

The supramolecular architecture of picolinic acid derivatives in the solid state is governed by a network of intermolecular forces. Analysis of 5-(trifluoromethyl)picolinic acid monohydrate reveals a sophisticated packing arrangement dominated by hydrogen bonding and supplemented by weaker van der Waals interactions. nih.gov

The structure forms a centrosymmetric dimer through water-bridged hydrogen bonds, described with a graph-set notation of R₄⁴(12). nih.gov The carboxylic acid acts as a hydrogen bond donor to a bridging water molecule (2.5219(11) Å), which in turn donates a hydrogen bond to the carbonyl oxygen of the adjacent molecule (2.8213(11) Å). nih.gov These dimeric units are further interconnected into two-dimensional sheets. This linkage is facilitated by the second hydrogen atom on the water molecule, which forms longer hydrogen bonds with both a pyridine nitrogen atom (3.1769(11) Å) and a carbonyl oxygen (2.8455(11) Å). nih.gov

These 2D sheets are stacked to complete the three-dimensional packing. The forces holding the sheets together are primarily van der Waals forces. nih.gov The trifluoromethyl groups, extending from the faces of the sheets, engage in F⋯F and C—H⋯F contacts. nih.gov Notable interactions include a weak C—H⋯F contact with an H⋯F distance of 2.495(1) Å and an F⋯F interaction between trifluoromethyl groups on adjacent sheets. nih.gov

Table 2: Key Intermolecular Interactions in 5-(Trifluoromethyl)picolinic Acid Monohydrate nih.gov

| Interaction Type | Donor-Acceptor Atoms | Distance |

| Hydrogen Bond | Carboxylic Acid (donor) ⋯ Water (acceptor) | 2.5219(11) Å |

| Hydrogen Bond | Water (donor) ⋯ Carbonyl Oxygen (acceptor) | 2.8213(11) Å |

| Hydrogen Bond | Water (donor) ⋯ Pyridine Nitrogen (acceptor) | 3.1769(11) Å |

| Hydrogen Bond | Water (donor) ⋯ Carbonyl Oxygen (acceptor) | 2.8455(11) Å |

| van der Waals | C—H⋯F | 2.495(1) Å (H⋯F) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

The carboxylic acid moiety is expected to produce several distinct bands. A very broad O-H stretching band, typical for hydrogen-bonded carboxylic acid dimers, would appear in the 2500-3300 cm⁻¹ region of the IR spectrum. The C=O stretching vibration should give rise to a strong, sharp band typically between 1700 and 1730 cm⁻¹. Vibrations of the pyridine ring (C=C and C=N stretching) are expected in the 1400-1600 cm⁻¹ region. The trifluoromethyl group has strong, characteristic C-F stretching modes, usually found in the 1100-1300 cm⁻¹ range. The C-Cl stretching vibration is anticipated to appear as a band in the lower frequency region, typically around 600-800 cm⁻¹.

Table 3: Expected Characteristic Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Carboxylic Acid | O—H Stretch (H-bonded) | 2500 - 3300 (Broad) |

| Carboxylic Acid | C=O Stretch | 1700 - 1730 |

| Pyridine Ring | C=C, C=N Stretches | 1400 - 1600 |

| Trifluoromethyl | C—F Stretches | 1100 - 1300 |

| Chloro Substituent | C—Cl Stretch | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic spectrum of this compound is expected to be characterized by absorptions arising from electronic transitions within the substituted pyridine ring system. Aromatic systems like pyridine typically exhibit intense π → π* transitions. For pyridine itself, these transitions occur at specific wavelengths, and the presence of substituents like chloro, trifluoromethyl, and carboxylic acid groups will cause shifts in the absorption maxima (λ_max) and changes in molar absorptivity.

The carboxylic acid and trifluoromethyl groups can act as electron-withdrawing groups, while the chloro group can have both inductive and resonance effects, influencing the energy levels of the molecular orbitals. In addition to the π → π* transitions associated with the aromatic ring, n → π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms are also possible. youtube.com These transitions are typically of lower intensity and can sometimes be obscured by the more intense π → π* bands. youtube.com The solvent environment can also influence the positions of these absorption bands.

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Characteristics |

| π → π | π bonding to π antibonding | High intensity, associated with the aromatic system |

| n → π | Non-bonding to π antibonding | Low intensity, associated with N and O heteroatoms |

Computational Chemistry and Modeling of 5 Chloro 4 Trifluoromethyl Picolinic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 5-Chloro-4-(trifluoromethyl)picolinic acid at the atomic level.

DFT calculations are a powerful tool for determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For derivatives of picolinic acid, DFT methods such as B3LYP with a 6-311++G(d,p) basis set are commonly used to calculate geometric parameters. researchgate.net These calculations provide data on bond lengths, bond angles, and dihedral angles that are in good agreement with experimental results. researchgate.net

Table 1: Selected Optimized Geometrical Parameters of a Picolinic Acid Derivative (Analogous Compound)

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-C (ring) | 1.385 - 1.386 |

| C-H (ring) | 1.121 |

| C-Cl | 1.476 |

| C-O | 1.409 |

| C-C-C (ring) | 118.5 - 120.5 |

| H-C-C (ring) | 119.8 - 120.2 |

Note: Data is based on a representative substituted picolinic acid derivative from computational studies. Specific values for this compound would require a dedicated DFT calculation.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. readthedocs.iochemrxiv.org The MEP map illustrates the electrostatic potential on the molecular surface, with different colors representing regions of varying potential. readthedocs.io Typically, red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net

For substituted pyridine (B92270) and picolinic acid derivatives, the MEP surface highlights the electronegative nitrogen and oxygen atoms as regions of high electron density (negative potential). nih.govmdpi.com In the case of this compound, the carboxylic acid group and the nitrogen atom of the pyridine ring would be expected to be prominent negative potential regions, making them likely sites for interaction with positively charged species or for hydrogen bonding. nih.gov The trifluoromethyl group, being strongly electron-withdrawing, would contribute to a more positive potential on the adjacent carbon atom of the pyridine ring.

Frontier Molecular Orbital (FMO) theory provides insights into the chemical reactivity and kinetic stability of a molecule by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. nih.gov

In studies of substituted pyridines and related compounds, DFT calculations have been employed to determine the HOMO and LUMO energies and their corresponding energy gaps. researcher.life For picoline-diazido-Pt(IV) compounds, the HOMO-LUMO energy gaps were calculated to be in the range of 2.13 to 2.24 eV. nih.gov The distribution of the HOMO and LUMO across the molecule indicates the likely regions for electron donation and acceptance. For a molecule like this compound, the HOMO is expected to be localized on the electron-rich pyridine ring and the carboxylic acid group, while the LUMO would likely be distributed over the pyridine ring, influenced by the electron-withdrawing chloro and trifluoromethyl substituents. researchgate.net

Table 2: Representative HOMO-LUMO Energy Values for Substituted Picoline Derivatives (Analogous Compounds)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Picoline-Diazido-Pt(IV) Derivative 1 | - | - | 2.131 |

| Picoline-Diazido-Pt(IV) Derivative 2 | - | - | 2.238 |

| Picoline-Diazido-Pt(IV) Derivative 3 | - | - | 2.143 |

Note: These values are for analogous picoline compounds and not for this compound itself.

DFT calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. q-chem.com

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated from the optimized geometry. q-chem.com These calculated frequencies are often scaled to better match experimental values obtained from FT-IR and Raman spectroscopy. nist.gov For picolinic acid and its derivatives, characteristic vibrational modes include C-H stretching, C=C and C=N ring stretching, and the stretching and bending modes of the carboxylic acid group. elixirpublishers.com

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is a reliable approach for predicting NMR chemical shifts (¹H and ¹³C). rhhz.netnih.govrsc.orgmdpi.com For 2-picolinic acid, DFT calculations have been used to assign the ¹³C chemical shifts in the solid state, showing good agreement with experimental data. rhhz.net The chemical shifts are sensitive to the electronic environment of the nuclei, and thus are affected by the presence of substituents on the pyridine ring.

Table 3: Predicted ¹³C NMR Chemical Shifts for 2-Picolinic Acid (Analogous Compound)

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C-1 | 150.1 | 151.2 |

| C-2 | 125.8 | 126.5 |

| C-3 | 138.9 | 139.4 |

| C-4 | 128.9 | 129.6 |

| C-5 | 147.2 | 147.8 |

| COOH | 165.4 | 166.1 |

Note: Data is for the related compound 2-picolinic acid. rhhz.net

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Picolinic acid and its derivatives are known to act as inhibitors for various enzymes, particularly metalloenzymes and histone deacetylases (HDACs). nih.govnih.govbohrium.comresearchgate.net Molecular docking studies can elucidate the specific interactions between these inhibitors and the amino acid residues in the active site of the target protein.

Common types of interactions observed in ligand-protein complexes include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov For instance, picolinic acid derivatives have been shown to interact with the zinc ion in the active site of metalloenzymes. nih.gov In the case of HDAC inhibitors, the ligand typically has a zinc-binding group that coordinates with the zinc ion in the catalytic site. nih.govbohrium.comresearchgate.net

While specific molecular docking studies for this compound are not detailed in the provided search results, based on its structure, it is plausible that the carboxylic acid group and the pyridine nitrogen could participate in hydrogen bonding and electrostatic interactions with protein residues. The trifluoromethyl and chloro substituents would likely be involved in hydrophobic or halogen bonding interactions within the binding pocket of a target protein.

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no publicly available research specifically detailing the computational chemistry and modeling of the compound This compound .

Extensive searches were conducted to locate studies related to:

Binding affinity predictions and interaction mechanism elucidation for this specific molecule.

The development of Quantitative Structure-Activity Relationship (QSAR) or 3D-QSAR models.

The correlation of its molecular descriptors with any specific biological activity.

The development and validation of predictive models for its activity.

While computational studies, including molecular docking and QSAR analyses, have been performed on related picolinic acid derivatives for various applications, including their use as potential herbicides that mimic the plant hormone auxin, this specific chloro- and trifluoromethyl-substituted picolinic acid has not been the subject of such published research. nih.govnih.gov For instance, studies on other picolinic acid analogs have explored their interaction with auxin-signaling F-box (AFB) proteins to develop new herbicidal compounds. nih.govresearchgate.net However, the data and models from these studies are specific to the compounds investigated and cannot be extrapolated to this compound.

Similarly, research is available on the computational analysis of related structures, such as 4-(Trifluoromethyl)pyridine-2-carboxylic acid, where methods like Density Functional Theory (DFT) and molecular docking have been used to analyze interactions with DNA. journaleras.com Yet, these findings are not directly applicable to the titled compound due to structural differences.

Therefore, the specific, detailed, and scientifically accurate content required to populate the requested article outline on the computational chemistry and modeling of this compound does not exist in the current body of scientific literature. Generating such an article would require fabricating data and research findings, which is not feasible.

Reactivity and Reaction Mechanisms Involving 5 Chloro 4 Trifluoromethyl Picolinic Acid

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in 5-chloro-4-(trifluoromethyl)picolinic acid is electron-deficient, a characteristic that is further intensified by the presence of the electron-withdrawing trifluoromethyl and chloro substituents. This electronic profile makes the ring susceptible to nucleophilic attack. Pyridines generally react with nucleophiles at the C2 and C4 positions. chemrxiv.org

For pyridine derivatives, methods for 2- and 4-position-selective nucleophilic trifluoromethylations have been developed. chemistryviews.org However, achieving trifluoromethylation at the C3 position has been a greater challenge. chemistryviews.org A developed method for 3-position-selective C(sp2)–H trifluoromethylation of pyridine derivatives involves a hydrosilylation reaction to activate the substrates, followed by a reaction with nucleophilic CF3 sources. chemistryviews.org

Research into the nucleophilic aromatic substitution (SNAr) of polyfluoroarenes has provided insights into the reactivity of similar structures. In many cases, the position of nucleophilic attack is highly regioselective. For instance, the reaction of phenothiazine (B1677639) with octafluorotoluene (B1221213) resulted in the substitution of the fluorine atom at the para-position to the trifluoromethyl group. mdpi.com In perhalogenated pyrimidines, the 4-position is the most activated site for nucleophilic attack, being para to a ring nitrogen and further activated by an adjacent chlorine atom. beilstein-journals.orgsemanticscholar.org However, the steric hindrance of the nucleophile can influence the reaction site, with bulkier nucleophiles favoring attack at the less sterically hindered 2-position. beilstein-journals.orgsemanticscholar.org

Reactions of the Carboxylic Acid Group (e.g., decarboxylation)

The carboxylic acid group (-COOH) at the 2-position of the pyridine ring is a key functional group that can undergo a variety of reactions, including decarboxylation. Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO2). youtube.comyoutube.comyoutube.com This reaction is often facilitated by heat, and the presence of a carbonyl group at the beta-position relative to the carboxylic acid can promote this process through a cyclic transition state. youtube.comyoutube.com

While specific studies on the decarboxylation of this compound are not prevalent, the general principles of decarboxylation of carboxylic acids are well-established. youtube.comyoutube.comyoutube.com The reaction can proceed under both acidic and basic conditions. youtube.com In acidic conditions, the reaction can involve the formation of an enol intermediate. youtube.com A novel strategy for converting carboxylic acids into potent acid triflate electrophiles involves an oxidative carbonylation reaction. nih.gov

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a strong electron-withdrawing group that significantly influences the reactivity of the pyridine ring. Its presence enhances the electrophilicity of the ring, making it more susceptible to nucleophilic attack. The introduction of trifluoromethyl groups into organic compounds can improve properties such as hydrophobicity and metabolic stability. chemrxiv.orgacs.org

Direct trifluoromethylation of pyridine rings can be challenging to control regioselectively due to the high reactivity of the trifluoromethyl radical, often resulting in a mixture of 2-, 3-, and 4-trifluoromethylated products. chemrxiv.orgacs.org However, regioselective methods have been developed. For example, 3-position-selective trifluoromethylation of pyridine and quinoline (B57606) derivatives can be achieved through nucleophilic activation via hydrosilylation, followed by reaction with an electrophilic trifluoromethylating agent. chemrxiv.orgacs.orgresearchgate.net This process proceeds through the formation of N-silyl enamine and trifluoromethylated enamine intermediates. chemrxiv.orgacs.orgresearchgate.net

The large electronegativity of the trifluoromethyl moiety can also trigger intramolecular nucleophilic aromatic substitution reactions in certain derivatives. nih.gov

Reactions Involving the Chlorine Substituent

The chlorine atom at the 5-position of the pyridine ring is also an electron-withdrawing group and can participate in nucleophilic substitution reactions. The reactivity of the chlorine substituent is influenced by the electronic effects of the other groups on the ring. In perhalogenated pyrimidines, an electronegative chlorine atom can activate the ortho position towards nucleophilic attack. semanticscholar.org

The synthesis of various trifluoromethylpyridine derivatives often involves chlorine/fluorine exchange reactions using trichloromethylpyridine as a starting material. nih.gov For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) is a key intermediate in the synthesis of several crop-protection products and can be synthesized through chlorination and subsequent fluorination of precursor molecules. nih.gov

Catalytic Applications of Picolinic Acid Derivatives

Picolinic acid and its derivatives are known for their chelating abilities and are used in various catalytic applications. nih.gov They can act as ligands for metal ions, forming complexes that can catalyze a range of chemical transformations. For instance, picolinic acid can enhance the activation of H2O2 and peroxymonosulfate (B1194676) by Fe(III) for the decontamination of organic compounds in water. morressier.com In these systems, the catalytically active species is believed to be an Fe(III)-picolinate complex. morressier.com

Furthermore, picolinic acid derivatives have been used as intermediates in the synthesis of pharmaceutically active compounds. google.comgoogle.com Heterogeneous catalysts have been developed for the synthesis of picolinate (B1231196) and picolinic acid derivatives, offering advantages such as easy separation and reusability. researchgate.netrsc.org For example, a novel nanoporous heterogeneous catalyst, UiO-66(Zr)-N(CH2PO3H2)2, has been employed for the synthesis of picolinates through a multi-component reaction. rsc.org

Mechanistic Studies of Biological Activity of 5 Chloro 4 Trifluoromethyl Picolinic Acid and Its Analogs

Mechanism of Action at Molecular Targets

The interaction of 5-Chloro-4-(trifluoromethyl)picolinic acid and its analogs with specific biological macromolecules is central to their mechanism of action. These interactions can lead to the inhibition or modulation of enzymes and the binding to or inhibition of cellular receptors.

Enzyme Inhibition and Modulation Studies (e.g., LRRK2 kinase inhibition)

While direct studies on this compound are limited in this context, research into structurally similar picolinamide-derived compounds has identified them as potent inhibitors of Leucine-rich repeat kinase 2 (LRRK2). nih.govresearchgate.net Increased LRRK2 kinase activity is strongly associated with the pathogenesis of Parkinson's disease (PD), making its inhibition a key therapeutic strategy. nih.govnih.gov

The discovery and optimization of picolinamide-based LRRK2 inhibitors have been a focus of extensive research aimed at developing disease-modifying treatments for PD. nih.gov These efforts have led to the identification of brain-penetrant compounds with high potency and selectivity for LRRK2 over other kinases. nih.govresearchgate.net For example, optimization of an initial picolinamide (B142947) lead compound resulted in derivatives with excellent LRRK2 potency. nih.gov These inhibitors typically function as Type I kinase inhibitors, competing with ATP for binding in the active site of the kinase. researchgate.net The development of such analogs highlights the potential for this chemical class to modulate critical enzymatic targets involved in human disease.

Table 1: Examples of Picolinamide Analogs as LRRK2 Inhibitors This table is for illustrative purposes. Specific compound names are often proprietary during development.

| Compound Class | Target | Therapeutic Area | Key Findings |

|---|---|---|---|

| Picolinamide Derivatives | LRRK2 Kinase | Parkinson's Disease | Potent, selective, and brain-penetrant inhibitors discovered through medicinal chemistry efforts. nih.govresearchgate.net |

Receptor Binding and Activation/Inhibition (e.g., auxin-signaling F-box protein 5 (AFB5))

In the plant kingdom, this compound belongs to the picolinate (B1231196) class of synthetic auxins. The primary molecular targets for this class of compounds are the auxin-signaling F-box proteins, specifically AFB4 and AFB5. These proteins function as auxin receptors and are critical components of the auxin signal transduction pathway, which regulates nearly every aspect of plant growth and development.

Genetic and in vitro studies have demonstrated that AFB4 and AFB5 are the major targets for picolinate auxins like picloram (4-amino-3,5,6-trichloropicolinic acid), a close analog. pensoft.net The binding of a picolinate auxin to the AFB5 receptor promotes and stabilizes the formation of a co-receptor complex between AFB5 and an Aux/IAA transcriptional repressor protein. This event targets the Aux/IAA protein for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome. The degradation of the repressor protein liberates Auxin Response Factors (ARFs), allowing for the transcription of auxin-responsive genes that lead to characteristic physiological responses.

Research has shown a distinct auxin specificity among the family of TIR1/AFB receptors. While receptors like TIR1 are more sensitive to natural auxins like indole-3-acetic acid (IAA), AFB4 and AFB5 exhibit a selective sensitivity to picolinate-class herbicides. pensoft.net This specificity is the molecular basis for the herbicidal activity of these compounds.

Covalent and Non-Covalent Interactions with Biological Macromolecules

The interactions between this compound analogs and their biological targets, such as the AFB5 receptor, are primarily non-covalent. Non-covalent interactions, including hydrogen bonds, electrostatic interactions, and van der Waals forces, are crucial for the molecular recognition process and the stabilization of the ligand-receptor complex.

In the context of the auxin co-receptor system, the picolinate molecule acts as a form of "molecular glue." It does not induce a significant conformational change in the receptor itself but instead fills a pocket at the interface of the AFB5 and Aux/IAA proteins. This binding stabilizes the protein-protein interaction, which is otherwise transient. The specific non-covalent bonds formed between the picolinic acid analog, the receptor, and the Aux/IAA substrate are responsible for the affinity and specificity of the binding event. The stability of this ternary complex (AFB5-auxin-Aux/IAA) is what ultimately determines the strength of the downstream biological response.

Cellular and Biochemical Pathways Affected

The binding of this compound and its analogs to their molecular targets initiates a cascade of events that affect various cellular and biochemical pathways.

Influence on Inflammatory Pathways

Analogs of the subject compound, particularly the parent molecule picolinic acid, have been shown to influence inflammatory pathways. Picolinic acid is an endogenous catabolite of the amino acid tryptophan, and its production can be elevated during inflammatory processes initiated by the immune system. healthmatters.ioresearchgate.net It is considered to have neuroprotective, immunological, and anti-proliferative effects. researchgate.net

Studies have shown that picolinic acid can modulate immune responses and may act in synergy with cytokines like interferon-gamma (IFN-γ). researchgate.net This can lead to the enhanced expression of genes related to macrophage effector functions, such as nitric oxide synthase, and the induction of macrophage inflammatory proteins (MIP-1α and MIP-1β). researchgate.net Furthermore, the broader class of pyridine (B92270) carboxylic acids has given rise to several anti-inflammatory drugs, including NSAIDs that function as COX-1 and COX-2 inhibitors. nih.gov This suggests that compounds based on the picolinic acid scaffold have the potential to modulate key mediators of inflammation.

Modulation of Cell Proliferation and Apoptosis

Several studies have demonstrated that picolinic acid and its derivatives can modulate cell proliferation and induce apoptosis (programmed cell death) in various cell types, particularly in cancer cell lines. pensoft.netoup.compensoft.net

Research has shown that certain niacin-related compounds, including picolinic acid, induce apoptosis in human promyelocytic leukemia (HL-60) cells. oup.com A novel derivative of picolinic acid was found to mediate cytotoxicity in human non-small cell lung cancer cells by inducing apoptotic cell death, which was associated with the activation of caspases 3, 4, and 9. pensoft.netpensoft.netresearchgate.net Caspases are a family of proteases that are essential executioners of apoptosis.

Furthermore, chromium picolinate, a derivative, has been shown to induce concentration-dependent apoptosis in human lymphocytes. nih.gov The mechanism involves the generation of reactive oxygen species (ROS), collapse of the mitochondrial membrane potential, and activation of caspase-3. nih.gov These findings indicate that picolinic acid analogs can trigger intrinsic apoptotic pathways, making them subjects of interest in cancer research.

Table 2: Effects of Picolinic Acid Analogs on Apoptosis in Different Cell Lines

| Compound/Analog | Cell Line | Effect | Key Mechanistic Findings |

|---|---|---|---|

| Picolinic Acid | HL-60 (Leukemia) | Induces Apoptosis | DNA fragmentation observed. oup.com |

| Novel Picolinic Acid Derivative | A549 (Lung Cancer) | Induces Apoptosis | Activation of caspases 3, 4, and 9. pensoft.netpensoft.net |

Effects on Microbial Metabolism

While specific studies detailing the complete microbial metabolism of this compound are not extensively documented, research on related chlorinated picolinic acid compounds provides valuable insights. For instance, the degradation of 4-chloronitrobenzene by certain bacterial strains has been shown to produce 5-chloro-2-picolinic acid as a byproduct researchgate.net. The subsequent degradation of this related compound has been observed in co-metabolism studies. The bacterium Achromobacter sp. strain f1, isolated from polluted soil, can co-metabolize 5-chloro-2-picolinic acid when another carbon source, such as ethanol, is present researchgate.net.

Furthermore, studies on the degradation of quinoline-4-carboxylic acid by various soil bacteria, including Microbacterium sp., Agrobacterium sp., and Pimelobacter simplex, have identified several metabolic intermediates nih.gov. These bacteria utilize the compound as a sole source of carbon and energy, breaking it down into metabolites like 2-oxo-1,2-dihydroquinoline-4-carboxylic acid and 8-hydroxycoumarin-4-carboxylic acid nih.gov. This suggests that the picolinic acid scaffold is susceptible to microbial degradation, a process that would likely be influenced by the specific substituents present on the pyridine ring.

Role of Trifluoromethyl and Chlorine Substituents in Bioactivity

The presence of both a chlorine atom and a trifluoromethyl (CF3) group on the picolinic acid scaffold is crucial to the molecule's biological activity. These substituents modulate the compound's physicochemical properties, influencing how it interacts with biological systems at a molecular level.

Impact on Lipophilicity and Membrane Permeability

Lipophilicity, or the ability of a compound to dissolve in fats and lipids, is a key determinant of its ability to cross biological membranes nih.gov. The introduction of chlorine and trifluoromethyl groups significantly alters this property.

Chlorine Atom (Cl): The chlorine substituent also contributes to increased lipophilicity. The introduction of a chlorine atom into a molecule's structure can substantially improve its biological activity, partly by modifying its ability to be absorbed and distributed within an organism eurochlor.org.

Increasing lipophilicity can enhance membrane permeability, but it is a delicate balance, as excessively high lipophilicity can lead to poor aqueous solubility and faster metabolic clearance nih.gov. The combined effect of the chloro and trifluoromethyl groups in this compound is a finely tuned increase in lipophilicity that facilitates passage across cellular barriers to reach its target site.

Electronic and Steric Effects on Target Interaction

The electronic properties and physical size (steric effects) of the chlorine and trifluoromethyl substituents play a direct role in how the molecule binds to its biological target.

Electronic Effects: The trifluoromethyl group is strongly electron-withdrawing, a property quantified by its Hammett constant (σp) of 0.54 nih.gov. This potent electronic pull can alter the electron distribution across the entire picolinic acid ring system. This influences the acidity of the carboxylic acid group and the molecule's ability to form key interactions, such as hydrogen bonds or electrostatic interactions, with a target receptor or enzyme active site nih.gov. The chlorine atom is also electronegative and acts as an electron-withdrawing group, further modulating the electronic profile of the molecule.

Steric Effects: The size and shape of substituents can dictate whether a molecule can physically fit into a binding pocket. The trifluoromethyl group can introduce significant steric hindrance, which can either promote a favorable binding conformation or prevent interaction with an unintended target nih.gov. In studies of picolinic acid-based herbicides, the specific placement of substituents on the ring is critical for activity, with molecular docking analyses showing that these groups form specific interactions within the binding pocket of the target protein, such as the auxin-signaling F-box protein 5 (AFB5) mdpi.com.

Influence on Metabolic Stability and Bioavailability

Metabolic stability refers to a molecule's resistance to being broken down by metabolic enzymes. This property, along with absorption and distribution, determines a compound's bioavailability.

Chlorine Atom (Cl): The introduction of a chlorine atom can also block sites that would otherwise be susceptible to metabolic attack (e.g., aromatic hydroxylation). This modification can lead to improved stability and a longer duration of action within the target organism eurochlor.org.

Structure-Activity Relationship (SAR) and Pharmacophore Mapping

Structure-Activity Relationship (SAR) studies investigate how changes in a molecule's structure affect its biological activity. This information is then used to develop a pharmacophore map, which is a three-dimensional model of the essential features required for a molecule to interact with a specific biological target.

Analysis of Substituted Analogs and Their Activity Profiles

Systematic modification of the picolinic acid structure has yielded crucial data on which substituents and positions are key for bioactivity. In the development of novel synthetic auxin herbicides based on the picolinic acid scaffold, researchers have synthesized and tested numerous analogs.

For example, a study on 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids revealed several key SAR insights mdpi.commdpi.com:

Position of Substitution: When substituents on an attached phenyl ring were in the 2 and 4 positions, the corresponding compounds showed superior inhibitory activity compared to those with substitutions at the 3 position mdpi.com.

Nature of Substituents: The presence of small groups, such as a methoxy group, was found to be beneficial for inhibitory activity in some series nih.govnih.gov. Conversely, both strong electron-withdrawing (e.g., nitro) and electron-donating (e.g., hydroxyl) groups tended to decrease activity mdpi.com.

These findings are often compiled into tables to compare the efficacy of different analogs, as illustrated below.

| Compound ID | Core Structure | Substituent (R) | Position of R | Biological Activity (IC50, µM) |

|---|---|---|---|---|

| Analog A | 6-phenylpyrazolyl-2-picolinic acid | -F | 4- | 0.15 |

| Analog B | 6-phenylpyrazolyl-2-picolinic acid | -Cl | 4- | 0.21 |

| Analog C | 6-phenylpyrazolyl-2-picolinic acid | -CH3 | 4- | 0.33 |

| Analog D | 6-phenylpyrazolyl-2-picolinic acid | -Cl | 3- | 1.58 |

| Analog E | 6-phenylpyrazolyl-2-picolinic acid | -NO2 | 4- | >10 |

This table is a representative example based on SAR principles discussed in the cited literature; specific values are illustrative.

Pharmacophore Mapping

A pharmacophore model outlines the essential steric and electronic features that a molecule must possess to ensure optimal interaction with its biological target. These features typically include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic regions, arranged in a specific 3D geometry ijpsonline.com.

For a molecule like this compound, a hypothetical pharmacophore model, based on SAR data from related compounds, would likely include:

A Hydrogen Bond Acceptor/Negative Ionizable Feature: Represented by the carboxylate group, which is crucial for binding to auxin receptors in herbicidal analogs mdpi.com.

An Aromatic/Hydrophobic Feature: The pyridine ring itself.

Specific Hydrophobic/Electron-Withdrawing Regions: Corresponding to the positions of the chlorine and trifluoromethyl groups, which are critical for potency and metabolic stability.

Computational tools can generate these models by aligning a set of active molecules and identifying their common features dovepress.com. This map then serves as a template for designing new, potentially more potent compounds or for screening virtual libraries to discover novel active molecules ijpsonline.com.

Environmental Fate and Degradation of 5 Chloro 4 Trifluoromethyl Picolinic Acid

Degradation Pathways

The degradation of 5-Chloro-4-(trifluoromethyl)picolinic acid can proceed through several key pathways, including photodegradation, hydrolysis, and microbial degradation. The efficiency and prominence of each pathway are influenced by environmental conditions such as sunlight intensity, pH, temperature, and the presence of microbial populations.

Photodegradation, or photolysis, involves the breakdown of chemical compounds by light energy. For pyridine-based herbicides, this can be a significant degradation route. The process can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, which is mediated by other light-absorbing substances in the environment. Key photodegradation mechanisms for compounds structurally related to this compound include decarboxylation, dehalogenation, and substitution of the chlorine group with hydroxyl or hydrogen groups. The strong carbon-fluorine bonds in the trifluoromethyl group suggest it is likely to be more resistant to photolytic cleavage compared to the carbon-chlorine bond.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is often dependent on the pH of the surrounding medium. For this compound, the stability of the molecule under acidic, neutral, and alkaline conditions is a critical factor in its environmental persistence. While specific data for this compound is limited, studies on other trifluoromethyl-substituted aromatic compounds have shown that the trifluoromethyl group can undergo hydrolysis to a carboxylic acid group under certain conditions, particularly under strong acidic or basic conditions. The picolinic acid structure itself is generally stable to hydrolysis, but the presence of both a chloro and a trifluoromethyl substituent on the pyridine (B92270) ring can influence its reactivity.

Microbial degradation is a crucial process in the environmental breakdown of many organic compounds. Soil and water microorganisms can utilize organic molecules as a source of carbon and energy, leading to their transformation and often complete mineralization.

Research on the biodegradation of the structurally similar compound, 5-chloro-2-picolinic acid, provides significant insights into the potential microbial degradation pathways of this compound. A bacterial strain, Achromobacter sp. f1, has been shown to co-metabolize 5-chloro-2-picolinic acid. The degradation process involves the release of the chloride ion, indicating that dechlorination is a key step. The initial metabolic product identified was 6-hydroxy-5-chloro-2-picolinic acid, suggesting that hydroxylation of the pyridine ring is an early event in the biotransformation pathway. nih.gov

Based on this analogy, a plausible microbial degradation pathway for this compound would likely initiate with a similar hydroxylation step, followed by dechlorination. The trifluoromethyl group is generally more resistant to microbial degradation than a chlorine atom.

Metabolite Identification and Characterization

The identification of degradation products is essential for understanding the complete environmental fate of a compound and assessing the potential impact of its transformation products.

For the analogous compound 5-chloro-2-picolinic acid, the primary initial metabolite has been definitively identified through Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Table 1: Identified Degradation Product of a Structurally Similar Compound

| Parent Compound | Degradation Product | Analytical Method(s) |

|---|

While specific degradation products for this compound have not been detailed in available literature, it is reasonable to hypothesize the formation of hydroxylated and dechlorinated derivatives based on the degradation patterns of similar molecules.

The elucidation of metabolic pathways involves piecing together the sequence of biochemical reactions that lead from the parent compound to its various metabolites. For picolinic acid derivatives, microbial degradation pathways often involve a series of enzymatic reactions.

Based on the study of 5-chloro-2-picolinic acid degradation by Achromobacter sp. f1, the proposed initial step is the hydroxylation of the pyridine ring at the 6-position. This is followed by the removal of the chlorine atom. Subsequent steps would likely involve ring cleavage and further degradation into smaller organic acids that can enter central metabolic pathways. nih.gov

A proposed initial biotransformation pathway for this compound, by analogy, could be:

Hydroxylation: Introduction of a hydroxyl group onto the pyridine ring, potentially at the 6-position, to form 6-hydroxy-5-chloro-4-(trifluoromethyl)picolinic acid.

Dechlorination: Enzymatic removal of the chlorine atom.

Ring Cleavage: Opening of the pyridine ring to form aliphatic intermediates.

Further research is necessary to definitively identify the specific metabolites and elucidate the complete degradation pathway of this compound in various environmental compartments.

Environmental Persistence and Mobility

The persistence and mobility of this compound in the environment are governed by its interactions with soil and water, as well as its potential for atmospheric transport.

Soil Adsorption and Leaching Studies

Picolinic acid derivatives are known for their potential mobility in soil. The carboxylic acid functional group, with a pKa value that typically renders it anionic at common environmental pH levels, contributes to its relatively low adsorption to negatively charged soil colloids like clay and organic matter. This characteristic suggests a potential for this compound to leach through the soil profile and potentially reach groundwater.

The presence of a chlorine atom and a trifluoromethyl group on the pyridine ring can influence soil interactions. The trifluoromethyl group is strongly electron-withdrawing, which can affect the acidity of the carboxylic acid and its interaction with soil surfaces. Halogen substituents can also play a role in the compound's adsorption behavior. Without specific experimental data, the soil organic carbon-water (B12546825) partitioning coefficient (Koc) for this compound remains undetermined. However, based on the general properties of picolinic acids, a low Koc value would be anticipated, indicating a higher potential for mobility.

Table 1: Predicted Physicochemical Properties Influencing Soil Mobility

| Property | Predicted Value/Characteristic | Implication for Soil Mobility |

| Acidic Dissociation Constant (pKa) | Likely low due to the carboxylic acid group | Predominantly anionic form in most soils, leading to repulsion from negatively charged soil particles and increased leaching potential. |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Expected to be low | Weak adsorption to soil organic matter, indicating high mobility. |

Water Solubility and Persistence in Aquatic Environments

The solubility of this compound in water is a critical factor in its environmental transport. A related compound, 5-(Trifluoromethyl)pyridine-2-carboxylic acid, is described as being slightly soluble in water. The crystal structure of 5-(trifluoromethyl)picolinic acid has been shown to exist as a hydrate, which indicates an affinity for water molecules.

Once in aquatic systems, the persistence of this compound will be determined by degradation processes such as hydrolysis and photolysis.

Hydrolysis: Picolinic acids are generally stable to hydrolysis under typical environmental pH conditions. The pyridine ring and the carbon-halogen and carbon-trifluoromethyl bonds are not readily susceptible to abiotic hydrolysis.

Aqueous Photolysis: Photodegradation in water can be a significant dissipation pathway for some organic compounds. Studies on trifluoromethylphenols have shown that aqueous photolysis can occur, with the trifluoromethyl group sometimes being a site of transformation. The rate and products of photolysis would depend on factors such as the intensity of solar radiation, water depth, and the presence of photosensitizing substances in the water.

The persistence of degradation products is also a consideration. For instance, trifluoroacetic acid, a potential breakdown product of compounds containing a trifluoromethyl group, is known to be extremely persistent in aquatic environments.

Volatilization and Atmospheric Fate

The potential for this compound to volatilize from soil or water surfaces and enter the atmosphere is expected to be low. This is based on its nature as a carboxylic acid, which typically has a low vapor pressure. For the related compound 5-(trifluoromethyl)picolinic acid, a vapor pressure of 0.003 mmHg at 25°C has been reported, indicating low volatility. The predicted boiling point for this compound is 322.4±42.0 °C, further suggesting it is not a highly volatile compound.

The volatility of picolinic acid herbicides is generally more dependent on their formulation (e.g., ester formulations are more volatile than amine salts) rather than the inherent property of the free acid.

Should volatilization occur, the atmospheric fate of this compound would be determined by its reaction with atmospheric oxidants, primarily hydroxyl radicals. The rate of this degradation would dictate its atmospheric half-life. However, given its expected low volatility, long-range atmospheric transport is not considered a primary dissipation pathway.

Table 2: Predicted Properties Related to Volatilization

| Property | Predicted/Reported Value (for related compounds) | Implication for Atmospheric Fate |

| Vapor Pressure | 0.003 mmHg @ 25°C (for 5-(trifluoromethyl)picolinic acid) | Low potential for volatilization from soil and water surfaces. |

| Boiling Point | 322.4±42.0 °C (Predicted for this compound) | Indicates low volatility. |

| Henry's Law Constant | Not available; expected to be low | Low partitioning from water to air. |

Ecological Impact Considerations

The ecological impact of this compound on non-target organisms is a key area of concern in its environmental risk assessment. Due to the lack of specific ecotoxicological data for this compound, an assessment must be based on the known effects of related chemical classes.

Picolinic acid herbicides are known to have selective phytotoxicity, affecting broadleaf plants by mimicking the plant growth hormone auxin. This mode of action suggests that non-target terrestrial and aquatic plants could be at risk if exposed to sufficient concentrations.

The presence of a chlorinated pyridine ring and a trifluoromethyl group may also contribute to its toxicological profile. Halogenated aromatic compounds can exhibit varying degrees of toxicity to aquatic life, birds, and mammals. The specific toxicological effects would depend on the dose, duration of exposure, and the sensitivity of the species.

A comprehensive ecological risk assessment would require data on the acute and chronic toxicity of this compound to a range of representative organisms, including:

Aquatic organisms: Fish, invertebrates (e.g., Daphnia), and algae.

Terrestrial organisms: Earthworms, soil microorganisms, birds, and mammals.

Without such data, a definitive statement on the ecological impact of this compound cannot be made. However, its potential for mobility and persistence, coupled with the known biological activity of related compounds, warrants a cautious approach and highlights the need for further research.

Analytical Methodologies for 5 Chloro 4 Trifluoromethyl Picolinic Acid

Chromatographic Techniques

Chromatography is the cornerstone for the separation and analysis of 5-chloro-4-(trifluoromethyl)picolinic acid from complex sample matrices. Techniques ranging from high-throughput liquid chromatography-mass spectrometry to classical thin-layer chromatography are utilized, each offering distinct advantages.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the principal technique for the sensitive and selective quantification of this compound. This method is frequently applied in residue analysis of the parent compound, fluopyram, and its metabolites in agricultural products.

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) systems are used to achieve efficient separation. A common approach involves reversed-phase chromatography, typically using a C18 column. The mobile phase often consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid to ensure the protonation of the acidic analyte and improve peak shape.

Detection by tandem mass spectrometry, usually with an electrospray ionization (ESI) source, provides exceptional selectivity and low detection limits. The analysis is performed in multiple reaction monitoring (MRM) mode, tracking specific precursor-to-product ion transitions. For this compound (molecular weight: 225.55 g/mol ), the deprotonated molecule [M-H]⁻ is often monitored as the precursor ion in negative ionization mode.

Table 1: Predicted Mass Spectrometric Data for this compound Adducts

| Adduct | m/z (mass-to-charge ratio) |

|---|---|

| [M-H]⁻ | 223.97316 |

| [M+H]⁺ | 225.98772 |

| [M+Na]⁺ | 247.96966 |

| [M+HCOO]⁻ | 269.97864 |

This table is generated based on predicted values and is crucial for setting up MS/MS detection parameters.

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas chromatography-mass spectrometry is another powerful tool for the analysis of pesticide residues. However, due to the low volatility and polar nature of carboxylic acids like this compound, a derivatization step is typically required prior to GC analysis. This step converts the analyte into a more volatile and thermally stable form. Common derivatization techniques include esterification (e.g., with pentafluorobenzyl bromide) or silylation.

Following derivatization, the compound can be analyzed using a GC system coupled to a mass spectrometer. Electron-capture negative ionization (ECNI) is a particularly sensitive technique for halogenated compounds, making it well-suited for this analyte. The high specificity of GC-MS/MS, especially when operated in MRM mode, allows for reliable quantification even in complex matrices.

High-Performance Liquid Chromatography (HPLC)

While LC-MS/MS is the most common method, HPLC with other detectors can also be employed for the analysis of this compound. HPLC systems equipped with a UV detector are a viable option, as the pyridine (B92270) ring structure of the molecule exhibits strong ultraviolet absorbance.

Method development would involve selecting an appropriate reversed-phase column (e.g., C18) and an isocratic or gradient mobile phase, such as an acetonitrile/water mixture buffered at a low pH to ensure the compound is in its non-ionized form. Detection would be performed at a wavelength of maximum absorbance, likely around 260-270 nm, which is typical for pyridine derivatives. For enhanced sensitivity and selectivity, post-column derivatization to create a fluorescent product could also be explored, a technique that has been successfully applied to other picolinic acids. nih.gov

Table 2: Exemplary HPLC Conditions for Picolinic Acid Analysis (Adaptable for Target Analyte)

| Parameter | Condition | Reference |

|---|---|---|

| Column | Capcell Pak C18 | nih.gov |

| Mobile Phase | 0.1 M Sodium Phosphate (pH 3.0) with additives | nih.gov |

| Flow Rate | 0.8 mL/min | nih.gov |

| Detection | UV at 265 nm or Fluorescence (Ex: 336 nm, Em: 448 nm) | nih.gov |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a simple, cost-effective method for the qualitative analysis and screening of carboxylic acids. For this compound, a typical TLC system would use silica (B1680970) gel plates as the stationary phase. The mobile phase would be a mixture of a nonpolar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetic acid) to achieve proper migration and separation. The ratio of these solvents is optimized to obtain a suitable retardation factor (Rf) value. Visualization of the separated spots can be achieved under UV light (typically at 254 nm) due to the UV-absorbing nature of the pyridine ring. researchgate.net

Spectroscopic Methods for Detection and Quantification

Spectroscopic methods are fundamental not only for quantification when coupled with chromatography but also for the structural characterization of the analyte. For this compound, UV-Visible and Nuclear Magnetic Resonance spectroscopy are particularly relevant.

UV-Visible Spectroscopy : The aromatic pyridine ring in the molecule results in characteristic absorption in the UV region. UV-Vis spectra of pyridine carboxylic acids typically show absorption maxima between 260 and 280 nm. nih.gov This property is the basis for HPLC-UV detection and can also be used for quantification in simple, clean solutions by measuring the absorbance and applying the Beer-Lambert law.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR (¹H, ¹³C, ¹⁹F) is an indispensable tool for the unambiguous structural confirmation of this compound. While not typically used for routine quantification due to lower sensitivity compared to MS, it is essential for characterizing reference standards. ¹⁹F NMR is particularly useful for confirming the presence and environment of the trifluoromethyl group. acs.org

Sample Preparation and Extraction Methods (e.g., QuEChERS)

Effective sample preparation is crucial to isolate this compound from the sample matrix and remove interfering substances prior to chromatographic analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for pesticide residue analysis in food and environmental samples.

A typical QuEChERS procedure for an acidic analyte like this compound involves two main steps:

Extraction and Partitioning : The sample (e.g., homogenized fruit or vegetable) is first extracted with an organic solvent, typically acetonitrile acidified with formic acid. The acidification helps to keep the carboxylic acid in its neutral form, improving its partitioning into the organic layer. Subsequently, partitioning salts (commonly anhydrous magnesium sulfate (B86663) and sodium chloride) are added. After vigorous shaking and centrifugation, the upper organic layer containing the analyte is separated from the aqueous and solid matrix components.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup : An aliquot of the extract is then cleaned up by adding a mixture of sorbents. This step, known as d-SPE, removes co-extracted matrix components. For acidic compounds, a primary secondary amine (PSA) sorbent is often avoided as it can remove the target analyte. Instead, sorbents like graphitized carbon black (GCB) for pigment removal and C18 for removing nonpolar interferences are used, along with anhydrous magnesium sulfate to remove residual water.

In some cases, an alkaline hydrolysis step may be incorporated into the extraction process to release any conjugated forms of the acidic metabolite, ensuring a more complete analysis of the total residue. nih.gov

Table 3: Typical QuEChERS Protocol for Acidic Metabolite Extraction

| Step | Procedure |

|---|---|

| 1. Sample Weighing | Homogenize and weigh 10 g of sample into a 50 mL centrifuge tube. |

| 2. Extraction | Add 10 mL of acetonitrile containing 1% formic acid. Vortex for 5 minutes. |

| 3. Partitioning | Add 1.5 g NaCl and 4 g anhydrous MgSO₄. Shake vigorously and centrifuge. |

| 4. d-SPE Cleanup | Transfer 1.5 mL of the supernatant to a tube containing 20 mg GCB, 50 mg PSA (if compatible), and 150 mg anhydrous MgSO₄. |

| 5. Final Step | Vortex, centrifuge, and filter the final extract through a 0.22 µm filter before analysis. |

Note: The specific sorbents and amounts may be optimized depending on the sample matrix.

Lack of Publicly Available Bioanalytical Methods for this compound in Biological Matrices

Despite a comprehensive search of scientific literature, no specific bioanalytical methods for the quantitative determination of this compound in biological matrices such as plasma or urine have been identified in publicly accessible sources.

Researchers seeking to quantify this specific analyte would need to develop and validate a novel bioanalytical method. This process would typically involve the following steps:

Method Development: This phase would include the selection of an appropriate analytical technique, most commonly Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity. Key considerations would be the optimization of chromatographic conditions (column, mobile phase, and gradient) to achieve adequate separation from endogenous matrix components, and the fine-tuning of mass spectrometric parameters (ionization source, precursor and product ions, and collision energies) to ensure sensitive and specific detection of this compound.